molecular formula C21H18N2O5S B2525436 2-(furan-2-yl)-N-(4-methoxybenzyl)-4-(phenylsulfonyl)oxazol-5-amine CAS No. 862793-25-7

2-(furan-2-yl)-N-(4-methoxybenzyl)-4-(phenylsulfonyl)oxazol-5-amine

Cat. No. B2525436
CAS RN: 862793-25-7
M. Wt: 410.44
InChI Key: LCWPTPKWKHNKJQ-UHFFFAOYSA-N
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Description

The compound "2-(furan-2-yl)-N-(4-methoxybenzyl)-4-(phenylsulfonyl)oxazol-5-amine" is a multifunctional molecule that incorporates several distinct chemical moieties: a furan ring, an oxazole ring, a methoxybenzyl group, and a phenylsulfonyl group. These structural features suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of furan-2-yl amines, which are a key component of the compound , can be achieved through enantioselective synthesis methods. One such method involves the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to yield chiral amines . This approach allows for the control of chirality, which is crucial for the biological activity of compounds. Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related furan compounds has been characterized using various spectroscopic techniques. For instance, a compound with a nitro-substituted furan ring has been fully characterized by FT-IR, 1H and 13C NMR spectroscopy, and its crystal structure was determined by X-ray powder diffraction . Such analytical techniques are essential for confirming the structure of complex organic molecules and could be applied to analyze the molecular structure of "2-(furan-2-yl)-N-(4-methoxybenzyl)-4-(phenylsulfonyl)oxazol-5-amine".

Chemical Reactions Analysis

The reactivity of furan-2-sulfonamides, which share a similar furan moiety with the compound of interest, has been explored. These compounds can be synthesized from arylsulfonyl heterocycles and further derivatized through free radical bromination and Mannich reactions . The presence of the phenylsulfonyl group in the target compound suggests that it may also undergo similar chemical reactions, which could be useful for further functionalization or derivatization of the molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(furan-2-yl)-N-(4-methoxybenzyl)-4-(phenylsulfonyl)oxazol-5-amine" are not provided in the papers, related compounds have been studied. For example, the thermal stabilities of energetic materials based on amino-furazan derivatives were determined using thermogravimetric analysis and differential scanning calorimetry . These techniques could be employed to assess the stability and reactivity of the compound . Additionally, the sensitivity of such compounds to impact and friction has been measured, which is relevant for assessing the safety of handling and storage .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of furan-based compounds and their derivatives have been explored in several studies. For instance, novel furanyl derivatives from the red seaweed Gracilaria opuntia with pharmacological activities were identified, highlighting the potential for discovering new compounds with significant biological activities (Makkar & Chakraborty, 2018). Similarly, the synthesis of 2-furancarbinol complexes of silicon and their characterization shed light on the reactivity and potential applications of furan-based compounds in materials science (Singh et al., 2013).

Biological Activities and Applications

Furan derivatives have been studied for their antimicrobial activities, with some compounds showing promising activity against various microorganisms. For example, the design, synthesis, and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective agents demonstrate the potential therapeutic applications of furan-based compounds (Hassan et al., 2012). Another study on the synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives highlighted their potential as therapeutic agents, showcasing good enzyme inhibitory activity and antibacterial properties (Hussain et al., 2017).

Chemical Properties and Reactivity

The chemical properties and reactivity of furan-based compounds have also been a focus of research, providing insights into their potential applications in synthetic chemistry and drug development. The oxidative furan-to-indole rearrangement process, leading to the synthesis of various indole derivatives, exemplifies the versatility of furan compounds in organic synthesis (Makarov et al., 2016).

properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-26-16-11-9-15(10-12-16)14-22-20-21(23-19(28-20)18-8-5-13-27-18)29(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWPTPKWKHNKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-yl)-N-(4-methoxybenzyl)-4-(phenylsulfonyl)oxazol-5-amine

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